2-Pentanone, 5-methoxy-, is a compound that has garnered attention in various fields of research due to its diverse applications and interactions with biological systems. While not directly studied in the provided papers, related compounds such as 2-methoxyestradiol and 5-hydroxy-3-mercapto-2-pentanone have been investigated for their antiangiogenic, antiproliferative, and aroma-generating properties, respectively. These studies offer insights into the potential mechanisms and applications of 5-methoxy-2-pentanone by analogy.
The mechanism of action of related compounds, such as 2-methoxyestradiol (2ME2), has been extensively studied. 2ME2, an endogenous metabolite of estradiol, has been shown to exhibit antiangiogenic and antitumor effects by targeting both tumor and endothelial cells, inducing apoptosis, and inhibiting blood vessel formation135. It operates through various pathways, including the up-regulation of death receptor 5 and the activation of the extrinsic pathway of apoptosis3. Additionally, it has been suggested that 2ME2 inhibits HIF-1alpha, a key angiogenic transcription factor, and affects microtubule dynamics5. These findings could provide a framework for understanding the biochemical interactions of 5-methoxy-2-pentanone, given the structural similarities.
Compounds like 2-methoxyestradiol have been explored for their therapeutic potential in cancer treatment. 2ME2 has been tested in Phase I and Phase II clinical trials and has shown promise as an orally active inhibitor of tumor growth and angiogenesis without significant toxicity135. This suggests that 5-methoxy-2-pentanone could also have potential applications in medical fields, particularly in the development of new anticancer agents.
The interaction of 2-pentanone with soil organisms has been studied, revealing that it can inhibit the activity of the antioxidant enzyme superoxide dismutase (SOD), leading to oxidative stress in earthworms6. This suggests that 5-methoxy-2-pentanone could have similar environmental implications, necessitating further research into its ecological impact.
The Maillard reaction, which is known for generating aroma compounds, involves intermediates such as 5-hydroxy-3-mercapto-2-pentanone2. This indicates that 5-methoxy-2-pentanone could potentially be involved in flavor and fragrance chemistry, contributing to the development of new aroma compounds for the food and perfume industries.
Research into the stereochemical consequences of methoxyl participation in chemical reactions has been conducted, providing insights into the cyclization processes and the formation of complex structures7. This knowledge can be applied to the synthesis of stereochemically complex molecules, potentially including derivatives of 5-methoxy-2-pentanone.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: